molecular formula C12H11F3O2 B2746677 3-[4-(Trifluoromethoxy)phenyl]cyclobutane-1-carbaldehyde CAS No. 2309473-77-4

3-[4-(Trifluoromethoxy)phenyl]cyclobutane-1-carbaldehyde

Cat. No.: B2746677
CAS No.: 2309473-77-4
M. Wt: 244.213
InChI Key: PKJPKIZGINMKSF-UHFFFAOYSA-N
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Description

3-[4-(Trifluoromethoxy)phenyl]cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C12H11F3O2 It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a cyclobutane ring bearing an aldehyde group

Scientific Research Applications

3-[4-(Trifluoromethoxy)phenyl]cyclobutane-1-carbaldehyde has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Explored for its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Trifluoromethoxy)phenyl]cyclobutane-1-carbaldehyde typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.

    Attachment of the Phenyl Ring: The phenyl ring can be attached via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.

    Formation of the Aldehyde Group: The aldehyde group can be introduced through the oxidation of a primary alcohol using reagents such as pyridinium chlorochromate (PCC).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Trifluoromethoxy)phenyl]cyclobutane-1-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in an alcoholic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-[4-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid.

    Reduction: 3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-[4-(Trifluoromethoxy)phenyl]cyclobutane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially modulating their activity. The phenyl and cyclobutane rings provide structural rigidity, contributing to the compound’s stability and specificity in binding to its targets.

Comparison with Similar Compounds

Similar Compounds

    3-[4-(Methoxy)phenyl]cyclobutane-1-carbaldehyde: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    3-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carbaldehyde: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    3-[4-(Fluoromethoxy)phenyl]cyclobutane-1-carbaldehyde: Similar structure but with a fluoromethoxy group instead of a trifluoromethoxy group.

Uniqueness

3-[4-(Trifluoromethoxy)phenyl]cyclobutane-1-carbaldehyde is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in scientific research.

Properties

IUPAC Name

3-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O2/c13-12(14,15)17-11-3-1-9(2-4-11)10-5-8(6-10)7-16/h1-4,7-8,10H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJPKIZGINMKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1C2=CC=C(C=C2)OC(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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